Home > Products > Screening Compounds P127425 > 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine - 21444-76-8

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Catalog Number: EVT-409247
CAS Number: 21444-76-8
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives

Compound Description: This series of compounds represents a novel class of substituted benzimidazole derivatives designed as potential antihypertensive agents. They are synthesized through a multi-step process involving the condensation of o-phenylenediamine (OPDA) with mandelic acid, followed by reactions with various amino-substituted biphenyl tetrazole groups. These compounds demonstrated potent antihypertensive effects in preliminary studies. []

Relevance: These derivatives share the core benzimidazole structure with 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine. The key structural difference lies in the presence of a complex substituent at the 2-position of the benzimidazole ring and a [2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl] group at the 1-position in these derivatives. These modifications likely contribute to their antihypertensive properties by interacting with specific biological targets involved in blood pressure regulation. []

6-Chloro-2-Substituted-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives

Compound Description: This series of compounds, structurally similar to the previous entry, focuses on 6-chloro substituted benzimidazole derivatives as potential antihypertensive agents. These derivatives are synthesized by condensing 4-chloro-o-phenylenediamine with various aryl aldehydes, followed by reactions to introduce a biphenyl tetrazole group and subsequent reduction. []

2-phenyl-{1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives

Compound Description: These derivatives represent another group of substituted benzimidazole compounds investigated for their antihypertensive properties, specifically targeting the AT1 angiotensin II receptor. The synthesis involves reacting o-phenylenediamine (OPDA) with mandelic acid to form a benzimidazole intermediate, which is then further modified with a biphenyl tetrazole group. []

Relevance: This compound class shares the fundamental benzimidazole structure with 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine, differing primarily in the substituents attached to the benzimidazole core. The inclusion of a [2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] group at the 1-position is thought to be essential for their interaction with the AT1 receptor and subsequent antihypertensive effects. []

Overview

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is a significant compound in the field of medicinal chemistry, particularly known for its diverse biochemical applications. This compound features a benzoimidazole core, which is recognized for its ability to interact with various biological targets, making it a valuable entity in drug discovery and development.

Source and Classification

The compound belongs to the class of benzoimidazole derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to an imidazole ring. It is primarily synthesized through organic reactions involving o-phenylenediamine and various carbonyl compounds. The classification of this compound falls under heterocyclic organic compounds, specifically those containing nitrogen in their ring structure.

Synthesis Analysis

Methods and Technical Details

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can be synthesized using several methods. A common synthetic route involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzoimidazole ring.

Key Steps in Synthesis:

  1. Condensation Reaction: The reaction starts with o-phenylenediamine reacting with formic acid or trimethyl orthoformate.
  2. Cyclization: The resultant intermediate undergoes cyclization to form the benzoimidazole structure.
  3. Purification: The product is typically purified using recrystallization or chromatography to achieve the desired purity levels for further applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is C15H15N3, indicating that it contains 15 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.

Molecular Structure:

  • Core Structure: The compound features a benzoimidazole moiety with a methyl group at the 1-position and a phenyl group at the 2-position.
  • Functional Groups: An amine group is located at the 5-position of the benzoimidazole ring.

Structural Data:

  • Molecular Weight: Approximately 237.31 g/mol
  • Melting Point: Typically ranges around 150–160 °C depending on purity.
Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can undergo several chemical reactions:

Types of Reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield various derivatives.
  2. Reduction: Reduction reactions can modify functional groups on the benzoimidazole ring using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The amine group at the 5-position can participate in nucleophilic substitution reactions, allowing for further functionalization .
Mechanism of Action

Process and Data

The mechanism of action for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine primarily involves its interaction with biological macromolecules such as enzymes and proteins.

Biochemical Interactions:

  • Enzyme Modulation: It has been shown to influence cytochrome P450 enzyme activity, affecting metabolic pathways.
  • Cell Signaling: The compound can modulate signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells where it may induce apoptosis and inhibit growth .
Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts under specific conditions to form various derivatives, making it versatile for further chemical modifications .
Applications

Scientific Uses

The applications of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine span across various scientific fields:

  1. Medicinal Chemistry: It serves as a core structure for developing antihypertensive agents targeting the renin-angiotensin system.
  2. Biological Research: Investigated for its antimicrobial and anticancer properties, contributing to potential therapeutic applications.
  3. Material Science: Utilized in synthesizing new materials and as precursors for industrially relevant chemicals .
Synthetic Methodologies and Optimization

Design of Precursors for Benzimidazole Core Construction

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzimidazole core of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is primarily constructed through acid-catalyzed condensation between o-phenylenediamine and appropriately substituted carbonyl derivatives. This reaction proceeds via nucleophilic addition-elimination mechanism, where the carbonyl carbon of aldehydes or ketones undergoes nucleophilic attack by the ortho-diamine’s amino group. For target compounds featuring a 2-phenyl substituent, benzaldehyde derivatives serve as optimal electrophiles. The reaction typically employs protic solvents (ethanol or methanol) with Brønsted acid catalysts (HCl, H₂SO₄) at reflux temperatures (60–80°C), achieving cyclodehydration within 4–12 hours [2] [9]. Critical to the C5-amine functionality is the selection of a diamine precursor pre-substituted at the C5 position—specifically, 4-nitro-o-phenylenediamine or 4-amino-o-phenylenediamine—which allows retention of the amine group after cyclization. The nitro-substituted precursor requires subsequent reduction to the amine, while the amino-substituted variant permits direct benzimidazole formation under controlled pH conditions to prevent oxidation [2] [4].

Role of Electrophilic Agents in N1-Alkylation and C2-Substitution

Electrophilic agents play a dual role in establishing the 1-methyl and 2-phenyl substituents. For N1-alkylation, methylating agents like iodomethane or dimethyl sulfate are employed under basic conditions (K₂CO₃ or NaOH) to selectively quaternize the imidazole nitrogen without compromising the C5-amine. This selectivity arises from the higher nucleophilicity of the sp²-hybridized N1 nitrogen compared to the C5-aryl amine. C2-functionalization requires electrophilic carbonyl species: benzaldehyde derivatives generate the 2-phenyl group via cyclocondensation, while aliphatic aldehydes/ketones yield alkyl substituents. Optimization studies reveal that electron-deficient benzaldehydes accelerate cyclization but risk protonating the C5-amine, necessitating pH control (pH 6–7) [3] [6]. For unsymmetrical carbonyl precursors (e.g., methyl phenyl ketone), regioselectivity is governed by steric and electronic factors, favoring attack at the less hindered carbonyl carbon to position phenyl at C2 [9].

Table 1: Key Carbonyl and Diamine Precursors for Target Compound Synthesis

Benzimidazole PositionPrecursor TypeExample CompoundsFunction
C2Carbonyl DerivativeBenzaldehydeElectrophile for C2-phenyl formation via cyclocondensation
N1Alkyl HalideIodomethaneN1-methylation agent post-cyclization
C5Substituted o-PDA4-Nitro-o-phenylenediamineProvides C5-amine after reduction; prevents unwanted tautomerism

Tandem Oxidative Dehydrative Coupling Strategies

TBHP-Mediated sp³ C–H Functionalization for 2-Substituted Derivatives

An innovative alternative to classical condensation involves tert-butyl hydroperoxide (TBHP)-mediated oxidative dehydrative coupling. This tandem methodology directly converts N-benzylbenzene-1,2-diamine derivatives into 2-substituted benzimidazoles via intramolecular sp³ C–H functionalization, bypassing pre-functionalized carbonyl precursors. The reaction mechanism proceeds through:

  • Iodine-assisted generation of radical species from TBHP
  • Hydrogen abstraction from the benzylic methylene group
  • Cyclization via radical recombination with the ortho-amino group
  • Aromatization to yield the benzimidazole core [6] [8].This approach efficiently installs the 2-phenyl group when N-benzyl substituents bear aromatic moieties. Crucially, it tolerates the C5-amine functionality without protection, as evidenced by the synthesis of 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol derivatives. Reaction times are significantly reduced (2–4 hours vs. 12 hours for classical methods) with yields exceeding 70% [6] [8].

Solvent and Catalyst Selection for Yield Optimization

Solvent polarity and catalyst load critically influence the efficiency of TBHP-mediated couplings:

  • Acetonitrile emerges as the optimal solvent due to its high polarity, which stabilizes transition states and facilitates iodine solubility.
  • Iodine (5–10 mol%) serves as a redox catalyst, mediating single-electron transfers between TBHP and the diamine substrate.
  • TBHP stoichiometry must be carefully controlled (1.5–2.0 equivalents); excess oxidant promotes over-oxidation to benzimidazole N-oxides.
  • Temperature modulation (60–80°C) balances reaction rate and selectivity—higher temperatures accelerate cyclization but risk degrading the C5-amine [6] [8].Empirical optimization reports 82% yield for 2-phenylbenzimidazoles using acetonitrile/I₂/TBHP at 70°C. For the target C5-amino compound, adding 2,6-lutidine (1 equiv.) as an auxiliary base prevents amine protonation during the acidic cyclization step [8].

Table 2: Optimization Conditions for TBHP-Mediated Benzimidazole Synthesis

ParameterOptimal ConditionEffect on YieldRationale
SolventAcetonitrile82% (vs. 65% in DMSO)Polar aprotic medium stabilizes charged intermediates
Catalyst LoadingI₂ (10 mol%)78–82% (vs. 45% at 5 mol%)Facilitates radical initiation and electron transfer
OxidantTBHP (1.8 equiv.)Maximum yield; <5% N-oxide byproductStoichiometric balance prevents over-oxidation
Additive2,6-Lutidine (1 equiv.)Protects C5-amine; yield increases by 12%Scavenges acidic byproducts generated during cyclization

Post-Synthetic Modifications

Functional Group Transformations at C5-Amine Position

The C5-amine group in 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine serves as a versatile handle for derivatization:

  • Acylation: Treatment with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane containing triethylamine yields amides (RCONH–C₆H₃N₂R’R’’). These derivatives enhance lipophilicity for membrane penetration in bioactive molecules.
  • Schiff Base Formation: Condensation with aromatic aldehydes generates imines (ArCH=N–C₆H₃N₂R’R’’), which act as chelating ligands for transition metals. Copper(II) complexes of such Schiff bases demonstrate enhanced antimicrobial activity compared to the parent benzimidazole [2] [4].
  • Heterocycle Fusion: Microwave-assisted coupling with heterocyclic carboxylic acids (e.g., nicotinic acid) using EDC·HCl/DMAP catalysis produces biheterocyclic hybrids. These compounds exhibit dual pharmacophoric properties, as evidenced by benzimidazole-thiazole hybrids with IC₅₀ values of 175 µM against neuroblastoma cells [5] [8].All modifications require protection of the N1 nitrogen during reactions involving electrophilic conditions to prevent quaternization. Standard protection employs tert-butoxycarbonyl (Boc) groups, removable via trifluoroacetic acid [4] [5].

Salt Formation for Enhanced Solubility (e.g., Dihydrochloride Derivatives)

The C5-amine’s basicity (predicted pKₐ 4.2–4.8 via DFT calculations) enables salt formation with mineral or organic acids, dramatically enhancing aqueous solubility for biological applications. Key salt forms include:

  • Dihydrochloride: Generated by treating the free base with 2 equivalents of HCl in ethanol/ether mixtures. This form increases water solubility >50-fold compared to the neutral compound, facilitating in vitro assays requiring physiological buffers [6].
  • Mesylate Salts: Formed using methanesulfonic acid, these salts improve crystallinity for purification while maintaining solubility.
  • Hydrogen Sulfate: Offers balanced solubility-stability profiles for long-term storage.Salt selection hinges on counterion toxicity and intended application—dihydrochloride salts dominate pharmacological studies due to physiological compatibility. X-ray diffraction analyses confirm protonation occurs exclusively at the exocyclic amine without disrupting the benzimidazole’s aromaticity [6] [9].

Table 3: Post-Synthetic Modifications of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Modification TypeReagents/ConditionsKey ProductsApplications
AcylationRCOCl, Et₃N, CH₂Cl₂, 0–25°CAmides (e.g., R = CH₃, C₆H₅)Enhanced lipophilicity for bioactivity
Schiff BaseArCHO, MeOH, Δ, 3hImines (e.g., Ar = C₆H₄-4-OMe)Ligands for antimicrobial metal complexes
Salt FormationHCl (g), Et₂O/EtOHDihydrochloride saltWater-soluble forms for biological testing
Heterocycle FusionHeteroaryl-COOH, EDC·HCl, DMAP, MWBiheterocycles (e.g., pyridyl-benzimidazole)Dual pharmacophores for targeted therapies

Properties

CAS Number

21444-76-8

Product Name

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

IUPAC Name

1-methyl-2-phenylbenzimidazol-5-amine

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3

InChI Key

GIKCUSHEAWLHRH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.